11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzodiazepine class, characterized by a seven-membered diazepine ring fused to two benzene rings. The 4-chlorophenyl group at position 11 and dimethyl groups at positions 7 and 8 define its structure. Its hexahydro configuration indicates partial saturation of the diazepine ring, enhancing conformational flexibility compared to fully aromatic systems .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2,3-dimethyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c1-12-10-17-18(11-13(12)2)24-21(14-6-8-15(22)9-7-14)20-16(23-17)4-3-5-19(20)25/h6-11,21,23-24H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEQNSDOUQCIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)Cl)C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
11-(4-Chlorophenyl)-3,3-Dimethyl-2,3,4,5-Tetrahydro-1H-Dibenzo[b,e][1,4]Diazepin-1-One (CAS: 104143-34-2)
- Key Differences :
- Hydrogenation : Tetrahydro (four hydrogenated positions) vs. hexahydro (six hydrogenated positions) in the target compound, affecting ring rigidity and solubility .
- Substituent Positions : Dimethyl groups at positions 3,3 vs. 7,8 in the target compound. This positional variation influences steric hindrance and interactions with biological targets.
3,3-Dimethyl-11-(p-Nitrobenzoyl)-Hexahydrodibenzo[b,e][1,4]Diazepin-1-One (Compound 5l)
- Key Differences :
- Substituent Type : A nitrobenzoyl group at position 11 (strong electron-withdrawing) vs. 4-chlorophenyl in the target compound. The nitro group increases reactivity in electrophilic substitutions but reduces metabolic stability .
- Synthetic Yield : Reported yields for analogs with p-methylthiobenzoyl (77%) suggest that electron-donating substituents may improve synthesis efficiency compared to chloro derivatives .
3-(4-Methoxyphenyl)-11-[4-(Trifluoromethyl)Phenyl]-Hexahydrodibenzo[b,e][1,4]Diazepin-1-One (CAS: 5983-12-0)
Impact of Ring Saturation and Conformation
Comparative Data Table
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for 11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, and what optimization strategies improve yield?
- Methodological Answer : A multi-step synthesis involving cyclocondensation of substituted benzodiazepine precursors with 4-chlorophenyl derivatives is commonly employed. Key steps include:
- Ring closure : Use of catalysts like Lewis acids (e.g., ZnCl₂) to facilitate diazepine ring formation.
- Substituent introduction : Methyl groups at positions 7 and 8 are introduced via alkylation or Friedel-Crafts reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improve purity.
- Yield optimization : Reaction temperature control (e.g., 60–80°C) and stoichiometric adjustments (e.g., 1.2 equivalents of 4-chlorophenyl reagent) reduce side products .
Q. What spectroscopic and crystallographic methods validate the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for dibenzodiazepine core; methyl groups at δ 1.2–1.5 ppm).
- X-ray diffraction : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 10.68 Å, b = 16.97 Å, c = 11.17 Å, β = 101.5°) confirm stereochemistry and hydrogen bonding (N–H···O interactions) .
- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated m/z 380.12 vs. observed 380.10) .
Q. How should researchers select a theoretical framework for studying this compound’s biological activity?
- Methodological Answer : Link hypotheses to established pharmacological theories (e.g., benzodiazepine-GABA receptor interactions). For example:
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to GABAₐ receptors.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl at 4-position) with receptor binding .
Advanced Research Questions
Q. How do structural modifications (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) impact pharmacological activity?
- Methodological Answer :
- Comparative synthesis : Synthesize analogs (e.g., 11-(4-methoxyphenyl) variant) and assess activity via in vitro assays (e.g., radioligand binding for GABAₐ).
- Data analysis : Chlorine’s electron-withdrawing effect enhances receptor affinity by 2–3-fold compared to methoxy groups, as shown in IC₅₀ values (e.g., 12 nM vs. 35 nM) .
Q. What experimental designs address discrepancies in reported stability data for this compound?
- Methodological Answer :
- Controlled degradation studies : Expose the compound to stressors (light, pH 3–9, 40–60°C) and monitor degradation via HPLC.
- Statistical analysis : Use ANOVA to resolve conflicting data (e.g., variance in hydrolysis rates under acidic conditions) .
Q. How can researchers integrate environmental fate studies into the compound’s risk assessment?
- Methodological Answer :
- Partitioning studies : Measure log Kₒw (octanol-water) to predict bioaccumulation.
- Biotic/abiotic transformation : Use LC-MS/MS to identify metabolites in simulated aquatic systems (e.g., hydroxylation at position 10 under UV light) .
Q. What advanced techniques resolve challenges in enantiomeric purity for derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers.
- Circular dichroism (CD) : Confirm absolute configuration by matching CD spectra to crystallographic data .
Key Methodological Recommendations
- Synthesis : Prioritize stepwise purification to minimize byproducts (e.g., dimerization during cyclocondensation) .
- Theoretical alignment : Use molecular dynamics simulations to validate docking results against experimental IC₅₀ data .
- Data contradiction : Replicate studies under standardized conditions (e.g., pH 7.4, 25°C) to resolve stability discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
